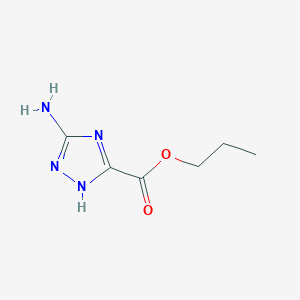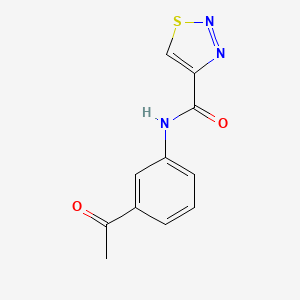
Methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in the structure of nucleic acids. This compound is characterized by a pyrimidine ring substituted with an amino group, a methyl group, and an oxo group, along with a propanoate ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-4-methyl-6-oxopyrimidine with methyl acrylate under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as crystallization, distillation, or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
Methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.
科学研究应用
Methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: The compound may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate involves its interaction with specific molecular targets. The amino and oxo groups on the pyrimidine ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or interfere with nucleic acid synthesis by mimicking natural nucleotides.
相似化合物的比较
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but with a hydroxyl group instead of an oxo group.
2-Amino-6-methyl-4-pyrimidinol: Contains a hydroxyl group at the 4-position.
2-Amino-4-methyl-6-hydroxypyrimidine: Another hydroxyl-substituted pyrimidine derivative.
Uniqueness
Methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate is unique due to the presence of the propanoate ester group, which can influence its solubility, reactivity, and biological activity. This ester group differentiates it from other similar pyrimidine derivatives and can be exploited in various chemical and biological applications.
属性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C9H13N3O3/c1-6-5-7(13)12(9(10)11-6)4-3-8(14)15-2/h5H,3-4H2,1-2H3,(H2,10,11) |
InChI 键 |
GBIRBSDHQRGVRR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C(=N1)N)CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid](/img/structure/B13109711.png)








![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione](/img/structure/B13109791.png)
